molecular formula C27H32N2O2S2 B2560171 (Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315244-12-3

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2560171
CAS No.: 315244-12-3
M. Wt: 480.69
InChI Key: YHSRJRPSYNBLFJ-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H32N2O2S2 and its molecular weight is 480.69. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Structures

Research on related thioxothiazolidinone compounds demonstrates their ability to form supramolecular structures through hydrogen bonding and other interactions. These structures include hydrogen-bonded dimers, chains of rings, and complex sheets, indicative of their potential in crystal engineering and the design of novel materials with specific properties (Delgado et al., 2005).

Antimicrobial and Anticancer Evaluation

Derivatives of thioxothiazolidinones have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study synthesized a new series of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating their significant antimicrobial activity and potential in drug discovery (Spoorthy et al., 2021).

Catalytic Activities

Compounds containing the thioxothiazolidinone moiety have been used to synthesize mono- and dinuclear palladium(II) complexes. These complexes exhibit catalytic activities towards Mizoroki-Heck coupling reactions, suggesting their utility in organic synthesis and industrial applications (Yen et al., 2006).

Synthesis and Characterization

The synthesis and characterization of related compounds highlight the versatility of thioxothiazolidinones in chemical synthesis. For example, the synthesis of benzothiazole acylhydrazones as anticancer agents reveals the methodological advances and the therapeutic potential of these compounds (Osmaniye et al., 2018).

Process-related Impurities Identification

Research on process-related impurities of a bifendate derivative, a compound structurally related to thioxothiazolidinones, underscores the importance of quality control in pharmaceutical manufacturing. The study identifies major impurities in bulk drug samples, emphasizing the role of analytical chemistry in ensuring drug safety and efficacy (Ye et al., 2015).

Properties

IUPAC Name

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2S2/c1-5-20-13-15-21(16-14-20)18-23-25(31)28(26(32)33-23)17-9-12-24(30)29(27(2,3)4)19-22-10-7-6-8-11-22/h6-8,10-11,13-16,18H,5,9,12,17,19H2,1-4H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSRJRPSYNBLFJ-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.